molecular formula C₂₀H₂₃NO B1145590 N-Desmethylhydroxyterbinafine CAS No. 162227-14-7

N-Desmethylhydroxyterbinafine

Cat. No.: B1145590
CAS No.: 162227-14-7
M. Wt: 293.4
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethylhydroxyterbinafine is a derivative of terbinafine, a well-known antifungal agent. It is a metabolite formed during the biotransformation of terbinafine in the liver. This compound belongs to the class of hydroxylmethylamines and has shown potential in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethylhydroxyterbinafine can be synthesized through microbial transformation of terbinafine using microorganisms such as Pseudomonas aeruginosa, Cunninghamella elegans, and Aspergillus niger. Additionally, it can be chemically synthesized by reducing the ketone group in terbinafine to form the hydroxylmethylamine group.

Industrial Production Methods

The industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Desmethylhydroxyterbinafine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of this compound include carboxyterbinafine and N-desmethylcarboxyterbinafine. These products are significant for further research and potential therapeutic applications .

Scientific Research Applications

N-Desmethylhydroxyterbinafine has shown potential in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Studied for its role in the metabolism of terbinafine and its effects on cellular processes.

    Medicine: Investigated for its antifungal properties and potential therapeutic applications.

    Industry: Utilized in the development of antifungal agents and other pharmaceuticals

Mechanism of Action

N-Desmethylhydroxyterbinafine exerts its effects by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The compound targets the enzyme squalene epoxidase, which is involved in the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

  • N-Desmethylterbinafine
  • Hydroxyterbinafine
  • Carboxyterbinafine
  • N-Desmethylcarboxyterbinafine

Uniqueness

N-Desmethylhydroxyterbinafine is unique due to its specific hydroxylmethylamine structure, which contributes to its distinct chemical properties and biological activities. Its formation as a metabolite of terbinafine also highlights its relevance in the study of terbinafine’s metabolism and potential therapeutic applications .

Properties

CAS No.

162227-14-7

Molecular Formula

C₂₀H₂₃NO

Molecular Weight

293.4

Synonyms

(5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol;  (E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-Hepten-3-yn-1-ol

Origin of Product

United States

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